8-(Bromomethyl)-7-chloroquinoline
Overview
Description
The compound "8-(Bromomethyl)-7-chloroquinoline" is a derivative of quinoline, a heterocyclic aromatic organic compound. It features a bromomethyl group at the 8-position and a chloro group at the 7-position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of chloromethyl derivatives of 8-hydroxyquinoline, which are structurally related to "8-(Bromomethyl)-7-chloroquinoline," has been reported. For instance, the reaction of formaldehyde with 8-hydroxyquinoline in the presence of hydrochloric acid gas leads to the formation of a chloromethyl derivative, which is likely 7-chloromethyl-8-hydroxyquinoline hydrochloride . This compound can be further modified to produce various substituted quinolines, potentially including "8-(Bromomethyl)-7-chloroquinoline."
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their chemical and physical properties. For example, the introduction of halogen atoms, such as bromine and chlorine, can affect the molecule's reactivity and interaction with other compounds. In the case of 7-bromo-5-chloro-8-hydroxyquinoline, vibrational spectroscopic investigations, along with ab initio and DFT studies, have provided insights into the compound's geometry and vibrational frequencies, which are crucial for understanding its molecular structure .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including halogenation, which can be used to introduce or modify halogen substituents on the quinoline ring. For instance, the chlorination and iodination of 8-methylquinoline have been studied, and the subsequent bromination of halo-substituted quinolines has been explored to produce bromomethyl derivatives . These reactions are relevant to the synthesis and functionalization of "8-(Bromomethyl)-7-chloroquinoline."
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogen substituents can impact the compound's stability, reactivity, and interaction with metal ions. For example, the chloromethyl derivative of 8-hydroxyquinoline has been investigated as an analytical reagent for metal ions in acid solutions . Additionally, the vibrational spectroscopic studies provide data on the compound's vibrational modes, which are related to its physical properties .
Scientific Research Applications
Synthesis and Chemical Reactions
8-(Bromomethyl)-7-chloroquinoline and its derivatives are utilized in various chemical syntheses and reactions. For instance, the reagent pyridine hydrochloride is effective for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, indicating the potential for modifications of 8-(Bromomethyl)-7-chloroquinoline (Mongin et al., 1996). Furthermore, the study of the synthesis of 8-nitrofluoroquinolone derivatives, which are closely related to 8-(Bromomethyl)-7-chloroquinoline, demonstrates its potential application in creating compounds with antibacterial properties (Al-Hiari et al., 2007).
Spectroscopic and Computational Studies
The characterization of 8-substituted 7-hydroxyquinoline caged acetate compounds, which are structurally related to 8-(Bromomethyl)-7-chloroquinoline, has been conducted using resonance Raman spectroscopy. This research provides insight into the substituent effects on these compounds, which is relevant for understanding the properties of 8-(Bromomethyl)-7-chloroquinoline (An et al., 2010). Moreover, comparative vibrational spectroscopic studies on hydroxyquinoline derivatives offer a deeper understanding of the molecular properties of such compounds, which can be applied to study 8-(Bromomethyl)-7-chloroquinoline (Lakshmi et al., 2011).
Metal Complex Formation and Coordination Chemistry
The formation of metal complexes with quinoline derivatives is an area of active research. The synthesis and coordination behavior of (8-quinolyl)cyclopentadienyl metal complexes highlight the potential of 8-(Bromomethyl)-7-chloroquinoline in forming complex metal structures (Enders et al., 2001).
Anti-corrosion Properties
Research on the anti-corrosion performance of 8-hydroxyquinoline derivatives, which are structurally similar to 8-(Bromomethyl)-7-chloroquinoline, indicates the potential application of such compounds in protecting metals against corrosion (Douche et al., 2020).
Protonation and Solution Chemistry
The study of protonation of oxines, including derivatives of 8-hydroxyquinoline, contributes to understanding the chemical behavior of 8-(Bromomethyl)-7-chloroquinoline in various environments (Abbasi, 1981). Additionally, the solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines provides insights into the metal-binding properties of quinoline derivatives, relevant to 8-(Bromomethyl)-7-chloroquinoline (Summers et al., 2020).
properties
IUPAC Name |
8-(bromomethyl)-7-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSLEAFNODKCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522382 | |
Record name | 8-(Bromomethyl)-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-7-chloroquinoline | |
CAS RN |
84163-79-1 | |
Record name | 8-(Bromomethyl)-7-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Bromomethyl)-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(bromomethyl)-7-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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